4-(Piperidin-4-YL)pyrimidine hydrochloride

Description

Properties

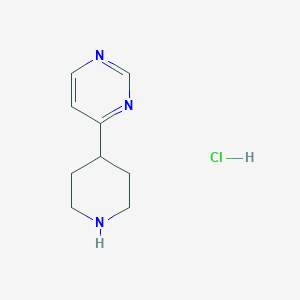

Molecular Formula |

C9H14ClN3 |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

4-piperidin-4-ylpyrimidine;hydrochloride |

InChI |

InChI=1S/C9H13N3.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;/h3,6-8,10H,1-2,4-5H2;1H |

InChI Key |

QQRSCEHCDLGYEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC=NC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-YL)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method includes the use of platinum catalysts to achieve high reaction selectivity and minimize impurities . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-YL)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-(Piperidin-4-YL)pyrimidine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-YL)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 4-(Piperidin-4-yl)pyrimidine hydrochloride and its analogs:

Key Observations :

- Positional Isomerism : The placement of the piperidine group on the pyrimidine ring (e.g., 2- vs. 4-position) significantly impacts steric interactions and binding affinity to biological targets .

- Functional Group Additions : Chlorine or methoxy groups improve reactivity in cross-coupling reactions, while bulkier substituents (e.g., pyrrolopyrimidine) enhance specificity in enzyme inhibition .

- Salt Forms: Dihydrochloride salts (e.g., 4-(Piperidin-4-yl)pyrimidine dihydrochloride) exhibit higher aqueous solubility compared to mono-hydrochloride derivatives, critical for in vitro assays .

Key Observations :

- Solvent and Catalyst : DMSO or DMF with K2CO3 is commonly used for nucleophilic substitutions, but higher temperatures (100–130°C) are required for sterically hindered substrates .

- Purification : Silica gel chromatography is standard for isolating hydrochloride salts, though yields vary with substrate complexity .

Biological Activity

4-(Piperidin-4-YL)pyrimidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and various biological applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a piperidine group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biological pathways:

- Target Interaction : It is known to interact with protein kinases and other enzymes, which play crucial roles in cell signaling and regulation.

- Biochemical Pathways : The compound has been associated with pathways involved in inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic interventions in diseases such as cancer and autoimmune disorders.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine-based compounds demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL in certain derivatives .

- Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds derived from pyrimidines have been reported to induce apoptosis in cancer cells by inhibiting specific kinases involved in cell cycle regulation .

- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases. The compound's ability to influence cytokine production may contribute to its anti-inflammatory properties .

Case Studies

Several studies highlight the efficacy of this compound and related compounds:

- Inhibition of Protein Kinase B (PKB) : A study demonstrated that piperidine derivatives selectively inhibit PKB, which is crucial for regulating cell survival and growth. This inhibition was linked to reduced tumor growth in animal models .

- Antibacterial Efficacy : In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with effective concentrations leading to bacterial cell death .

- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, showing promise in preventing neuronal cell death in models of neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Solubility : The compound is slightly soluble in water but shows better solubility in organic solvents like alcohol and ether.

- Metabolic Stability : Studies indicate that modifications to the piperidine ring can enhance metabolic stability, reducing degradation rates in biological systems .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(piperidin-4-yl)pyrimidine hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Stepwise functionalization : First, construct the pyrimidine ring, followed by introducing the piperidine moiety via nucleophilic substitution or coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while HCl in ethanol/isopropanol facilitates hydrochloride salt formation .

- Temperature control : Maintain 50–80°C during coupling to balance reactivity and side-product formation .

- Purity assessment : Use HPLC or LC-MS to monitor intermediates, and recrystallize the final product from ethanol/water mixtures (1:3 v/v) for ≥95% purity .

Q. How does the hydrochloride salt form influence solubility and formulation in biological assays?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) due to ionic dissociation, enabling stock solutions for in vitro assays . For cell-based studies:

- Buffer compatibility : Use pH-adjusted saline (pH 3–5) to prevent precipitation.

- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with mannitol (1:1 w/w) .

- Dose-response validation : Confirm solubility limits via dynamic light scattering (DLS) at concentrations >10 mM .

Advanced Research Questions

Q. What experimental and computational strategies are effective in resolving contradictions in binding affinity data for this compound across different receptor subtypes?

- Methodological Answer : Address discrepancies via:

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., Kd = 120 nM ± 15% for σ-1 receptors vs. 450 nM ± 20% for 5-HT2A) .

- Molecular dynamics (MD) simulations : Analyze ligand-receptor docking stability (e.g., RMSD <2.0 Å over 100 ns trajectories) to identify conformational selectivity .

- Mutagenesis studies : Modify receptor residues (e.g., Tyr103 in σ-1) to validate binding hotspots via ΔKd shifts .

Q. How can reaction path search methods (e.g., quantum chemical calculations) improve the design of novel derivatives with enhanced metabolic stability?

- Methodological Answer : Computational workflows include:

- Transition state modeling : Use DFT (B3LYP/6-31G*) to predict activation energies for metabolic oxidation at the piperidine ring .

- Metabolite prediction : Apply software like Schrödinger’s Metabolite to flag vulnerable sites (e.g., N-methylation reduces CYP3A4-mediated degradation by 70%) .

- In silico ADME screening : Prioritize derivatives with computed logP <3.5 and polar surface area >60 Ų for improved pharmacokinetics .

Q. What structural analogs of this compound exhibit divergent biological activities, and how can structure-activity relationship (SAR) studies guide optimization?

- Methodological Answer : Key analogs and SAR trends:

| Compound | Modification | Activity Shift | Reference |

|---|---|---|---|

| 5-Chloro-2-(piperidin-4-yl)pyrimidine | Chlorine at pyrimidine C5 | 3× higher σ-1 affinity | |

| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole | Fluorine + benzisoxazole core | 5-HT2A selectivity (IC50 = 80 nM) |

- SAR strategies :

- Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance receptor binding .

- Replace pyrimidine with benzisoxazole to modulate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.